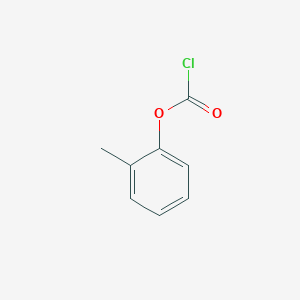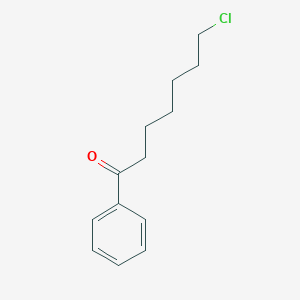
o-(1-Methylheptyl)phenol
説明
“o-(1-Methylheptyl)phenol” is an organic compound with the molecular formula C14H22O . It belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids, which are phenols that are unsubstituted at the 4-position .
Synthesis Analysis
Phenolic compounds, such as “o-(1-Methylheptyl)phenol”, can be synthesized through various methods. Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific protocol for the synthesis of phenols using CuFe2O4 magnetic nanoparticles as a catalyst has also been developed .Molecular Structure Analysis
The molecular structure of “o-(1-Methylheptyl)phenol” consists of a phenol group with a 1-methylheptyl group attached to it . The molecular weight of this compound is 206.32400 .Chemical Reactions Analysis
Phenols, including “o-(1-Methylheptyl)phenol”, are very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .科学的研究の応用
Liquid Membrane for Phenol Waste Water Treatment
A study by Wan, Wang, and Zhang (1997) describes the use of a liquid membrane containing N,N-di(1-methylheptyl) acetamide as a mobile carrier for the efficient removal of phenol from wastewater. This process shows promising results for treating industrial phenolic wastewater, highlighting an important environmental application of o-(1-Methylheptyl)phenol derivatives (Wan, Wang, & Zhang, 1997).
Antimicrobial Activity of Phenolic Compounds
Davidson and Brandén (1981) discuss the use of phenolic compounds, including derivatives of o-(1-Methylheptyl)phenol, as antiseptics for controlling microbial growth in foods. This study categorizes phenolic compounds based on their usage in food and their antimicrobial effectiveness, emphasizing the role of these compounds in food safety (Davidson & Brandén, 1981).
Catalysis in Methylation of Phenol
Research by Mathew et al. (2002) focuses on the catalytic methylation of phenol using a Cu-Co-Fe ferrospinel system, where o-(1-Methylheptyl)phenol could potentially play a role. The study examines the relationship between catalyst composition and the production of methylation products, providing insights into chemical synthesis and catalysis applications (Mathew et al., 2002).
O-Methylation in Bio-Oil Stability
Nie et al. (2010) investigated the O-methylation of phenols to improve the stability of bio-oil, using o-(1-Methylheptyl)phenol-related compounds. This research is significant for biofuel technology, focusing on enhancing bio-oil properties for better energy production (Nie et al., 2010).
Role in Lignin and Flavonoids Biosynthesis
A study by Do et al. (2007) explores the role of enzymes involved in the biosynthesis of lignin and flavonoids in Arabidopsis, where o-(1-Methylheptyl)phenol derivatives could be relevant. This research contributes to our understanding of plant biology and the production of important secondary metabolites (Do et al., 2007).
Abiotic Stress Response in Plants
Sharma et al. (2019) discuss the production of phenolic compounds, including o-(1-Methylheptyl)phenol derivatives, in plants under abiotic stress. This research highlights the role of phenolics in plant defense mechanisms and adaptation to environmental challenges (Sharma et al., 2019).
Plastic Component Effects on Receptors
Krüger, Long, and Bonefeld‐Jørgensen (2008) assess the effects of phenols and plasticizers, including o-(1-Methylheptyl)phenol, on specific receptors in the body. This research is crucial for understanding the impact of these compounds on human health (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Bacterial O-Methylation of Phenols
A study by Allard, Remberger, and Neilson (1987) examines the bacterial O-methylation of phenols, which could involve o-(1-Methylheptyl)phenol. This research provides insights into the microbial processing of phenols in the environment (Allard, Remberger, & Neilson, 1987).
特性
IUPAC Name |
2-octan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-9-12(2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLEHMSMBFUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917353 | |
| Record name | 2-(Octan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-(1-Methylheptyl)phenol | |
CAS RN |
18626-98-7, 26401-75-2, 93891-78-2 | |
| Record name | 2-(1-Methylheptyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18626-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(1-Methylheptyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018626987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-sec-Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Octan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(1-methylheptyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sec-octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-sec-octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)





